molecular formula C19H25ClN4O B2981259 6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097865-43-3

6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2981259
CAS RN: 2097865-43-3
M. Wt: 360.89
InChI Key: KWTMCILFGWVVOB-UHFFFAOYSA-N
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Description

The compound “6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms. It also has a tert-butyl group, a piperidinyl group, and a chloropyridinyl group attached to it.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been featured in research exploring novel synthetic routes and chemical properties. For instance, studies have detailed the synthesis of related compounds demonstrating potential as kinase inhibitors, which are critical in the development of treatments for conditions like rheumatoid arthritis and psoriasis. A novel synthesis suitable for large-scale preparation was developed, highlighting key steps like tandem Heck-lactamization and highly chemoselective Grignard addition (Chung et al., 2006). Additionally, X-ray studies reveal interesting crystal structure properties of tert-butyl derivatives, indicating the importance of molecular packing driven by strong O-H...O=C hydrogen bonds in the crystalline state (Didierjean et al., 2004).

Catalytic Applications

Research into catalytic systems has also included derivatives of this compound. For example, a family of Ru complexes designed for water oxidation included related structures, demonstrating how modifications to the pyridine and pyridazine rings can influence electronic absorption and redox properties. These complexes showed significant potential in catalyzing oxygen evolution, indicating their utility in synthetic chemistry and potential environmental applications (Zong & Thummel, 2005).

Anticonvulsant Properties

Furthermore, the structural and electronic properties of similar anticonvulsant drugs have been analyzed through X-ray diffraction and ab initio molecular-orbital calculations. These studies offer insights into the molecular basis of drug action, revealing how ortho-substitution on the phenyl ring and the orientation of the piperidine-like group influence pharmacological activity (Georges et al., 1989).

Advanced Materials

In the field of materials science, the study of the compound's derivatives has contributed to the development of new materials with specialized properties. The synthesis and evaluation of new compounds for their potential as eosinophil infiltration inhibitors with antihistaminic activity demonstrate the compound's versatility and potential in creating more effective treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

6-tert-butyl-2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O/c1-19(2,3)17-4-5-18(25)24(22-17)13-14-7-10-23(11-8-14)16-6-9-21-12-15(16)20/h4-6,9,12,14H,7-8,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTMCILFGWVVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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